An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This molecule, belonging to the versatile 1,2,4-triazole class, is a valuable intermediate in the synthesis of compounds with potential applications in pharmaceutical and agrochemical research.[1][2] This document outlines a detailed one-pot synthesis protocol, summarizes key spectral and physical data, and explores the reactivity of this compound. Furthermore, it discusses the well-established biological activities of the broader 1,2,4-triazole class, particularly their roles as antifungal and anticancer agents, providing context for the potential applications of this specific molecule in drug discovery and development.
Chemical Identity and Physical Properties
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, also known as 4-(4-bromophenyl)-1,2,4-triazolidine-3,5-dione, is a white crystalline solid.[3] It is identified by the CAS number 214117-50-7.[1][4] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃O | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 210–212 °C | [3] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
| Purity (typical) | ~97-98% | [1][4] |
Synthesis and Experimental Protocols
A highly efficient, one-pot synthesis method for 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione has been reported.[3][5] This procedure avoids the use of toxic reagents and allows for the formation of the urazole structure without the isolation of intermediates.
One-Pot Synthesis of 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione[3]
This synthesis involves a three-step sequence in a single reaction vessel: the formation of a carbamate intermediate from 4-bromoaniline, its conversion to a semicarbazide with ethyl carbazate, and subsequent cyclization.
Experimental Protocol:
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Carbamate Formation: To a solution of 4-bromoaniline in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a base such as cesium carbonate. To this mixture, add triphosgene portion-wise over a few minutes and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Semicarbazide Formation: Once the starting aniline is consumed, add ethyl carbazate to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC.
-
Cyclization: After the formation of the semicarbazide intermediate, evaporate the solvent. Add a solution of potassium hydroxide and heat the mixture to reflux. The cyclization is typically complete within a few hours.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a concentrated acid (e.g., HCl) to a pH of 1-2. The resulting white crystalline product can be collected by filtration, washed, and dried.
Caption: One-pot synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.
Spectral Data
The structural confirmation of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is based on the following spectral data.
NMR Spectroscopy[3]
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | DMSO-d₆ | 10.60 (s, 2H, NH), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.47 (d, J = 8.8 Hz, 2H, Ar-H) |
| ¹³C NMR | DMSO-d₆ | 153.4, 132.2, 131.8, 128.2, 120.7 |
Elemental Analysis[3]
| Element | Calculated (%) | Found (%) |
| C | 37.53 | 37.88 |
| H | 2.36 | 2.68 |
| N | 16.41 | 15.87 |
Reactivity
The 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one scaffold possesses several reactive sites that allow for further chemical modifications, making it a versatile building block in organic synthesis.
-
N-Alkylation and N-Acylation: The nitrogen atoms of the triazole ring can undergo alkylation and acylation reactions to introduce various substituents. These modifications are crucial for modulating the biological activity of the resulting molecules.
-
Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of ketones, although the aromaticity of the heterocyclic ring influences its reactivity.
-
Substitution on the Phenyl Ring: The bromo-substituent on the phenyl ring can be a site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups.
Potential Biological Significance and Signaling Pathways
While specific biological activity data for 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is not extensively documented in publicly available literature, the 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[6][7][8]
Antifungal Activity
Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Anticancer Activity
Derivatives of 1,2,4-triazole have shown significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[10][11][12][13] The specific mechanism of action can vary widely depending on the substituents on the triazole ring. Some of the key pathways and targets include:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives have been developed as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.
-
Tubulin Polymerization Inhibition: Some triazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Various 1,2,4-triazole derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.
Caption: Overview of potential anticancer signaling pathways targeted by 1,2,4-triazoles.
Conclusion
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a readily accessible and synthetically versatile molecule. Its chemical structure, featuring the privileged 1,2,4-triazole scaffold and a reactive bromophenyl group, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The established antifungal and anticancer activities of the broader 1,2,4-triazole class provide a strong rationale for the further investigation of derivatives of this compound in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological potential of this and related heterocyclic systems.
References
- 1. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
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- 7. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Overview of medically important antifungal azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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